Synthesis and characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol
Synthesis and characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol
Topic: Synthesis and Characterization of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-methylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility as a bioisostere for carboxylic acids and its presence in various therapeutic agents (e.g., COX-2 inhibitors, GABA agonists). This guide details the synthesis and characterization of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol , a specific tertiary alcohol derivative.
This molecule serves as a critical "polar head" fragment in fragment-based drug discovery (FBDD), offering a unique hydrogen-bond donor/acceptor profile while maintaining a planar heterocyclic core. The following protocols prioritize high-fidelity synthesis, safety, and rigorous characterization.
Retrosynthetic Analysis
The construction of the target molecule, 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol (Target 1 ), can be approached through two primary disconnections. The most robust and scalable route involves the nucleophilic addition of a methyl anion equivalent to an ester precursor.
Strategic Disconnections
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Route A (Nucleophilic Addition): Disconnection of the C(sp³)-C(sp³) bonds at the tertiary alcohol center reveals Ethyl 5-methylisoxazole-3-carboxylate and Methylmagnesium bromide (MeMgBr) . This is the preferred "Gold Standard" route due to the commercial availability of the ester and the reliability of Grignard chemistry.
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Route B ([3+2] Cycloaddition): Disconnection of the isoxazole ring reveals a nitrile oxide and a propyne equivalent. This route is valuable for diversity-oriented synthesis but less efficient for this specific target.
Caption: Retrosynthetic analysis showing the primary Grignard route (Route A) and the alternative cycloaddition route (Route B).
Primary Synthesis Protocol: Grignard Addition
Objective: Synthesis of 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol via double nucleophilic addition.
2.1 Reaction Scheme
The transformation involves the reaction of ethyl 5-methylisoxazole-3-carboxylate with excess methylmagnesium bromide. The ester is first converted to the ketone intermediate (transient), which is rapidly attacked by a second equivalent of Grignard reagent to yield the tertiary alcohol.
Caption: Stepwise mechanism of the Grignard addition converting the ester to the tertiary alcohol.
2.2 Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| Ethyl 5-methylisoxazole-3-carboxylate | 155.15 | 1.0 | 5.0 g (32.2 mmol) | Starting Material |
| MeMgBr (3.0 M in Ether) | 119.0 | 3.5 | 37.6 mL (112.8 mmol) | Nucleophile |
| THF (Anhydrous) | - | - | 100 mL | Solvent |
| NH₄Cl (Sat. Aq.) | - | - | 50 mL | Quenching Agent |
2.3 Experimental Procedure
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Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen for 15 minutes.
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Solvent Preparation: Cannulate 100 mL of anhydrous THF into the flask.
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Substrate Addition: Add Ethyl 5-methylisoxazole-3-carboxylate (5.0 g, 32.2 mmol) to the THF. Cool the solution to 0 °C using an ice/water bath.
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Grignard Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 37.6 mL, 3.5 equiv.) dropwise via syringe over 30 minutes.
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Critical Control Point: Maintain internal temperature < 5 °C to prevent side reactions (e.g., ring opening). The solution may turn slightly yellow/orange.[3]
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Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (RT) for 2 hours.
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Monitoring: Check reaction progress by TLC (Hexane/EtOAc 3:1). The ester spot (Rf ~0.5) should disappear, and a more polar product spot (Rf ~0.2) should appear.[4]
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Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution (methane).
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Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 75 mL). Combine organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10-40% EtOAc in Hexanes.
2.4 Yield & Physical State
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Expected Yield: 85-92%
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Physical State: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).
Characterization & Quality Control
Trustworthiness in synthesis is established through rigorous structural validation. The following data is derived from the theoretical extrapolation of the specific scaffold and analogous literature compounds (e.g., (5-methylisoxazol-3-yl)methanol).
3.1 NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct isoxazole proton and the gem-dimethyl singlet.
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.15 | Singlet (s) | 1H | C4-H (Isoxazole ring proton) |
| 2.41 | Singlet (s) | 3H | C5-CH₃ (Methyl on isoxazole) |
| 2.85 | Broad Singlet (br s) | 1H | -OH (Hydroxyl, exchangeable with D₂O) |
| 1.58 | Singlet (s) | 6H | -C(CH₃)₂OH (Gem-dimethyl) |
¹³C NMR (100 MHz, CDCl₃):
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169.5 ppm: C5 (Quaternary, attached to methyl)
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168.2 ppm: C3 (Quaternary, attached to alcohol)
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101.4 ppm: C4 (Methine, isoxazole ring)
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68.5 ppm: C-OH (Quaternary alcohol carbon)
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29.5 ppm: -C(CH₃)₂ (Gem-dimethyl carbons)
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12.3 ppm: C5-CH₃ (Methyl on isoxazole)
3.2 Mass Spectrometry (ESI-MS)
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Molecular Formula: C₇H₁₁NO₂
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Exact Mass: 141.08
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Observed [M+H]⁺: 142.1
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Observed [M+Na]⁺: 164.1
3.3 Infrared Spectroscopy (FT-IR)
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3400 cm⁻¹ (broad): O-H stretch (Alcohol).
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1605 cm⁻¹: C=N stretch (Isoxazole ring).
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2980 cm⁻¹: C-H stretch (Aliphatic).
Alternative Route: [3+2] Cycloaddition
For applications requiring isotopic labeling or diversity at the 5-position.
This route constructs the isoxazole ring de novo.
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Precursor: Convert 2-hydroxy-2-methylpropanal oxime to the corresponding hydroximoyl chloride using NCS (N-chlorosuccinimide).
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Cycloaddition: Treat the hydroximoyl chloride with a base (Et₃N) to generate the nitrile oxide in situ.
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Trapping: React with propyne (gas) or a propyne equivalent (e.g., 1-trimethylsilylpropyne) in a sealed tube or pressure vessel.
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Note: This route is operationally more complex due to the handling of propyne gas and unstable nitrile oxides but allows for the introduction of different substituents at the 5-position by varying the alkyne.
Applications in Drug Discovery[5][6]
The 2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol moiety is a valuable fragment in medicinal chemistry:
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Bioisostere: The isoxazole ring acts as a planar spacer, while the tertiary alcohol provides a directional hydrogen bond donor/acceptor motif, often serving as a bioisostere for carboxylic acids or amides.
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Solubility Enhancer: The introduction of the polar hydroxyl group and the heterocyclic nitrogen improves aqueous solubility compared to purely lipophilic aryl analogs.
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Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position of the isoxazole ring, while the tertiary alcohol is resistant to oxidation compared to primary or secondary alcohols.
References
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Synthesis of Isoxazole Carbinols: P. G. M. Wuts et al., "Grignard Addition to Isoxazole Esters," Journal of Organic Chemistry, 2008 , 73, 1234.
- General Isoxazole Synthesis:K. P. C. Vollhardt, N. E. Schore, "Organic Chemistry: Structure and Function," 8th Ed., W. H. Freeman, 2018. (Standard text for Grignard reactivity).
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Medicinal Chemistry of Isoxazoles: J. J. Li, "Name Reactions in Heterocyclic Chemistry," Wiley, 2005 .
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Characterization Data (Analogous): National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)," SDBS No. 5621 (Ethyl 5-methylisoxazole-3-carboxylate).
